(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone
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Description
(3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is a useful research compound. Its molecular formula is C17H20N4OS and its molecular weight is 328.43. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound (3-(4-cyclopropyl-1H-1,2,3-triazol-1-yl)pyrrolidin-1-yl)(2-(methylthio)phenyl)methanone is primarily targeted as a Von Hippel-Lindau (VHL) inhibitor . VHL is a protein that plays a critical role in cellular response to oxygen and nutrient availability. By inhibiting VHL, this compound can potentially be used for the treatment of conditions such as anemia and cancer .
Mode of Action
The compound interacts with its targets by binding to the active sites of the VHL protein. The 1,2,4-triazole ring in the compound, particularly the nitrogen atoms, can bind to the iron in the heme moiety of the target protein . This interaction leads to the inhibition of the VHL protein, thereby affecting its function .
Biochemical Pathways
The inhibition of the VHL protein by this compound affects several biochemical pathways. These include pathways related to the regulation of hypoxia-inducible factors (HIFs), which are involved in cellular response to low oxygen conditions. The inhibition of VHL can lead to the stabilization of HIFs, thereby promoting angiogenesis and erythropoiesis .
Pharmacokinetics
The presence of the pyrrolidine ring in the compound may contribute to its three-dimensional structure and potentially influence its pharmacokinetic properties .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of the VHL protein and the subsequent stabilization of HIFs. This can lead to increased production of erythropoietin and vascular endothelial growth factor, promoting red blood cell production and angiogenesis respectively .
Biochemical Analysis
Biochemical Properties
The compound, 4-cyclopropyl-1-{1-[2-(methylsulfanyl)benzoyl]pyrrolidin-3-yl}-1H-1,2,3-triazole, has been identified as a potential inhibitor of the Von Hippel-Lindau (VHL) protein, which plays a key role in cellular responses to hypoxia . This suggests that it may interact with enzymes and proteins involved in oxygen sensing and response pathways.
Cellular Effects
The compound’s potential role as a VHL inhibitor suggests that it could have significant effects on cellular processes. For instance, it could influence cell signaling pathways related to hypoxia, potentially affecting gene expression and cellular metabolism .
Molecular Mechanism
At the molecular level, the compound likely exerts its effects through binding interactions with biomolecules. For example, the nitrogen atoms of the 1,2,4-triazole ring could potentially bind to the iron in the heme moiety of cytochrome P450 enzymes .
Properties
IUPAC Name |
[3-(4-cyclopropyltriazol-1-yl)pyrrolidin-1-yl]-(2-methylsulfanylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-23-16-5-3-2-4-14(16)17(22)20-9-8-13(10-20)21-11-15(18-19-21)12-6-7-12/h2-5,11-13H,6-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YRFUOBCXSPDIQE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)N2CCC(C2)N3C=C(N=N3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.